2-(2-Oxo-1,2-dihydro-[3,4'-bipyridin]-5-yl)acetic acid
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Overview
Description
2-(2-Oxo-1,2-dihydro-[3,4’-bipyridin]-5-yl)acetic acid is a heterocyclic compound that features a bipyridine core with an acetic acid substituent. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the bipyridine moiety makes it a versatile ligand in coordination chemistry, while the acetic acid group provides additional reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-1,2-dihydro-[3,4’-bipyridin]-5-yl)acetic acid typically involves the acylation of 2-aminopyridines. One common method includes the acylation with maleic or citraconic anhydrides followed by Michael addition . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free conditions and the use of bio-based catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-1,2-dihydro-[3,4’-bipyridin]-5-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bipyridine core or the acetic acid group.
Substitution: The bipyridine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydropyridine derivatives .
Scientific Research Applications
2-(2-Oxo-1,2-dihydro-[3,4’-bipyridin]-5-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an enzyme inhibitor.
Industry: It is used in the synthesis of advanced materials and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 2-(2-Oxo-1,2-dihydro-[3,4’-bipyridin]-5-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. Additionally, the acetic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxo-2,3-dihydro-1H-indol-3-ylidene)acetic acid: Similar in structure but with an indole core instead of bipyridine.
2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids: These compounds have an imidazo[1,2-a]pyridine core and exhibit similar reactivity
Uniqueness
2-(2-Oxo-1,2-dihydro-[3,4’-bipyridin]-5-yl)acetic acid is unique due to its bipyridine core, which provides distinct coordination chemistry properties. This makes it particularly valuable in the synthesis of metal complexes and as a versatile building block in organic synthesis .
Properties
Molecular Formula |
C12H10N2O3 |
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Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-(6-oxo-5-pyridin-4-yl-1H-pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C12H10N2O3/c15-11(16)6-8-5-10(12(17)14-7-8)9-1-3-13-4-2-9/h1-5,7H,6H2,(H,14,17)(H,15,16) |
InChI Key |
OVOJCPHAQUUXBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CNC2=O)CC(=O)O |
Origin of Product |
United States |
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